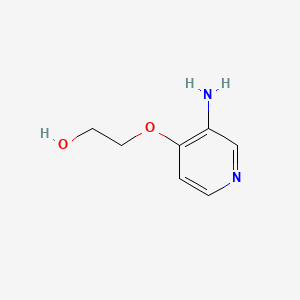

2-(3-Aminopyridin-4-yloxy)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

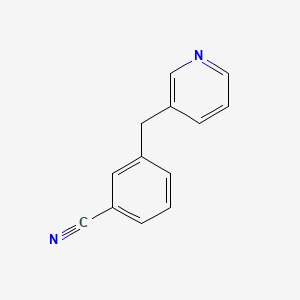

“2-(3-Aminopyridin-4-yloxy)ethanol” is a chemical compound with the molecular formula C7H10N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .

Molecular Structure Analysis

The molecular structure of “2-(3-Aminopyridin-4-yloxy)ethanol” consists of a pyridine ring with an amino group at the 3rd position and an ethoxy group at the 4th position . The molecular weight of the compound is 154.17 .Physical And Chemical Properties Analysis

“2-(3-Aminopyridin-4-yloxy)ethanol” is a solid compound . Its SMILES string is Nc1cnccc1OCCO .Scientific Research Applications

Neuropharmacological Applications

1. Modulation of Ion Channels

Ethanol and its derivatives, including compounds with similar structures to 2-(3-Aminopyridin-4-yloxy)ethanol, have been shown to interact with ion channels, affecting their desensitization and modulation. Such interactions play a significant role in the acute pharmacological actions of alcohol on the nervous system, highlighting potential therapeutic targets for alcohol-related disorders (Dopico & Lovinger, 2009).

Energy Production

2. Bio-ethanol Reforming for Hydrogen Production

Ethanol's role in renewable energy production, particularly through its reforming for hydrogen production, showcases an application in sustainable energy technologies. Catalysts and operational conditions critical to this process have been extensively studied, emphasizing ethanol's utility beyond its conventional uses (Ni, Leung, & Leung, 2007).

Mechanisms of Addiction and Toxicity

3. Genetic Insights into Alcohol Actions

Research utilizing genetically engineered mice to study nearly 100 genes related to ethanol's effects provides insights into the neurobiological mechanisms of alcohol addiction and tolerance. This research pinpoints specific neurotransmitter systems and signaling molecules as potential targets for therapeutic interventions (Crabbe, Phillips, Harris, Arends, & Koob, 2006).

4. Ethanol and Neurodegeneration

Ethanol and related compounds have been implicated in neurodegenerative processes, particularly through their interaction with neurotransmitter systems during critical developmental periods. This has significant implications for understanding ethanol's neurotoxic effects and for developing interventions for alcohol-related brain damage (Olney, Farber, Wozniak, Jevtovic-Todorovic, & Ikonomidou, 2000).

Environmental and Sustainability Considerations

5. Ethanol in Gasoline

Ethanol's use as a gasoline additive raises questions about its environmental sustainability and impact on air pollution and greenhouse gas emissions. Studies comparing E10 and E85 blends have highlighted the complex trade-offs between reducing fossil fuel use and the potential environmental risks associated with increased ethanol production (Niven, 2005).

properties

IUPAC Name |

2-(3-aminopyridin-4-yl)oxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-6-5-9-2-1-7(6)11-4-3-10/h1-2,5,10H,3-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPAUOSZGRFTCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)